N,N-dibenzyl-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N3O5/c25-21(18-11-19(23(26)27)13-20(12-18)24(28)29)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
GMOVORNYQNVRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N,n Dibenzyl 3,5 Dinitrobenzamide
and Analogues
The creation of N,N-dibenzyl-3,5-dinitrobenzamide and related compounds is primarily achieved through established organic chemistry reactions, focusing on the formation of the amide bond.
Amidation Reactions and Precursors
The most direct and reliable method for synthesizing this compound is through an amidation reaction involving the coupling of 3,5-dinitrobenzoyl chloride with dibenzylamine (B1670424). vulcanchem.com This reaction is a specific example of a broader class of nucleophilic acyl substitution reactions used to form amide bonds. researchgate.netyoutube.com
The key precursors for this synthesis are 3,5-dinitrobenzoic acid and dibenzylamine. The 3,5-dinitrobenzoic acid is first converted into its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. vulcanchem.com This activation step is crucial as the carboxylic acid itself is not reactive enough for direct amidation under mild conditions. The conversion is typically accomplished by reacting 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.orgnih.gov The resulting 3,5-dinitrobenzoyl chloride is then reacted with dibenzylamine to yield the final product, this compound. vulcanchem.com
The synthesis of the 3,5-dinitrobenzoyl chloride precursor itself starts from benzoic acid, which undergoes nitration using a mixture of nitric acid and sulfuric acid. wikipedia.org Nitrating 3-nitrobenzoic acid can produce 3,5-dinitrobenzoic acid in yields of approximately 98%. wikipedia.org
Derivatization Strategies from 3,5-Dinitrobenzoyl Scaffolds
The 3,5-dinitrobenzoyl scaffold, particularly in the form of 3,5-dinitrobenzoyl chloride, is a widely used reagent for the derivatization of various organic compounds, especially alcohols and amines. wikipedia.org This strategy is employed for analytical purposes, as the resulting dinitrobenzoyl derivatives are often stable, crystalline solids with sharp melting points, which facilitates their identification and characterization. hansshodhsudha.comwikipedia.org
This derivatization is particularly useful for sensitive compounds that cannot be directly reacted with 3,5-dinitrobenzoic acid. wikipedia.org The reaction is commonly carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org This general approach has been applied to identify a wide range of substances, including amino acids, biogenic amines, and various alcohols. wikipedia.orgnih.govoup.com The synthesis of this compound and its analogues follows this same fundamental derivatization principle, where a specific amine (dibenzylamine) is acylated by the 3,5-dinitrobenzoyl moiety. vulcanchem.comnih.gov A diverse library of amides has been synthesized by coupling 3,5-dinitrobenzoyl chloride with various linear and cyclic amines. nih.govmdpi.com
Challenges and Optimization in Synthetic Yields
Another challenge involves minimizing side reactions and degradation of the acid chloride. To address this, the crude 3,5-dinitrobenzoyl chloride is often used immediately after its preparation without extensive purification, which could lead to degradation. nih.gov The final products, including various N-substituted 3,5-dinitrobenzamides, often require purification by methods such as column chromatography to isolate them from unreacted starting materials and byproducts. nih.gov
Optimization of reaction conditions is key to achieving good yields. For instance, in the synthesis of related N-alkyl-3,5-dinitrobenzamides, the reaction is performed by adding the 3,5-dinitrobenzoyl chloride dissolved in a solvent like dichloromethane (B109758) to a solution of the amine and a base such as triethylamine. nih.govmdpi.com The choice of solvent and the use of a base to scavenge the generated HCl are critical for driving the reaction to completion and maximizing the yield. researchgate.net Despite these optimizations, reported yields for analogous amides can be moderate, ranging from 31% to 88%, indicating that the process can be sensitive to specific substrates and conditions. nih.gov
Mechanistic Investigations of Reactions Involving this compound and Related Dinitrobenzamides
The chemical behavior of dinitrobenzamides is governed by the electron-withdrawing nature of the two nitro groups, which influences both redox reactions and susceptibility to nucleophilic attack.
Electron Transfer and Redox Mechanisms
The dinitroaromatic system in this compound and its analogues is a key feature that dictates their involvement in electron transfer and redox reactions. nih.govnih.gov This is particularly evident in the biological activity of related compounds. For example, certain dinitrobenzamide derivatives act as hypoxia-activated prodrugs. nih.gov Under hypoxic (low oxygen) conditions, and in the presence of nitroreductase enzymes, one of the electron-withdrawing nitro groups is reduced, transforming it into an electron-donating hydroxylamine (B1172632) or amine group. nih.gov This "electronic switch" can trigger the activation of the molecule to a more potent form. nih.gov
A well-studied example is the mechanism of action of dinitrobenzamide-based antitubercular agents that inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1). mdpi.com The process begins with the reduction of an aromatic nitro group by the FAD cofactor within the enzyme, which forms a reactive nitroso species. mdpi.com This intermediate is then attacked by the sulfur atom of a nearby cysteine residue (Cys387) in the enzyme, leading to the formation of a covalent bond. mdpi.com This action permanently inhibits the enzyme, highlighting a mechanism that involves a controlled, site-specific electron transfer and redox-mediated reaction. mdpi.comresearchgate.net
Nucleophilic Substitution Pathways
The primary synthetic route to this compound is a nucleophilic acyl substitution reaction. nih.gov This reaction proceeds via a concerted, one-step process known as a bimolecular nucleophilic substitution (SN2) type mechanism at the carbonyl carbon. libretexts.org The mechanism involves the nucleophilic attack of the amine (dibenzylamine) on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. nih.govyoutube.com
This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This results in the reformation of the carbonyl double bond and the formation of the stable amide product. youtube.com The presence of the two electron-withdrawing nitro groups on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the reaction.
While the benzene ring itself is activated towards nucleophilic aromatic substitution (SNAr) due to the dinitro substitution, this reaction pathway is distinct from the nucleophilic acyl substitution that forms the amide bond. ccsenet.orgresearchgate.net The SNAr mechanism would involve a nucleophile attacking the aromatic ring and displacing one of the groups attached to it, typically proceeding through a Meisenheimer complex intermediate. researchgate.net However, in the synthesis of this compound from 3,5-dinitrobenzoyl chloride and dibenzylamine, the reaction overwhelmingly occurs at the more reactive acyl chloride functional group. vulcanchem.com
Formation of Reaction Intermediates (e.g., Meisenheimer Complexes)
The reaction pathways involving this compound are characterized by the formation of specific reactive intermediates, most notably Meisenheimer complexes. wikipedia.org A Meisenheimer complex is a 1:1 adduct formed between an electron-poor aromatic compound, such as one bearing multiple nitro groups, and a nucleophile. wikipedia.org These complexes are key transient species in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The presence of two electron-withdrawing nitro groups on the benzamide (B126) structure significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack.
The formation of these intermediates, also known as anionic σ-adducts, can occur when a nucleophile attacks an unsubstituted carbon position on the dinitro-substituted aromatic ring. rsc.org For instance, studies on analogous trinitroaromatic compounds reacting with aliphatic amines show that attack can occur at various positions on the ring. rsc.org With 1,3,5-trinitrobenzene, nucleophilic attack by amines like n-butylamine and benzylamine (B48309) leads to the formation of colored adducts. rsc.org The negative charge in these complexes is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro groups. wikipedia.org In compounds with three such groups, the charge is primarily located on the nitro groups. wikipedia.org While stable Meisenheimer salts can be isolated, in the context of SNAr reactions, they typically exist as transient intermediates. wikipedia.org The formation efficiency of these complexes can sometimes be correlated with the biological activity of nitroaromatic compounds. nih.gov
The general mechanism involves the initial attack of the nucleophile to form a zwitterionic intermediate, which then proceeds to the more stable anionic σ-adduct. rsc.org The stability and subsequent reaction of this intermediate are influenced by several factors, including the nature of the nucleophile and the solvent environment.
Solvent Effects on Reaction Mechanisms
In studies of nucleophilic substitution reactions of similar compounds, such as 1-halo-2,4-dinitrobenzenes with amines, the reaction kinetics are highly dependent on the solvent. scispace.comresearchgate.net For example, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines was found to be significantly influenced by whether the solvent was polar protic (methanol) or non-polar (benzene). researchgate.net Similarly, the reaction of 1-halo-2,4-dinitrobenzenes with N-isohexyl-p-anisidine in benzene showed that with a poor leaving group like fluoride (B91410), the second step of the reaction becomes rate-limiting. scispace.com
In aprotic, non-polar solvents like benzene, the formation of the intermediate is often the rate-determining step. scispace.com In polar solvents like dimethyl sulphoxide (DMSO) or methanol (B129727), the solvent can stabilize the charged intermediates, including Meisenheimer complexes, potentially altering the energy profile of the reaction. rsc.orgresearchgate.net For instance, kinetic studies of 2,4,6-trinitrobenzyl chloride with aliphatic amines in DMSO revealed that the proton-transfer step following the initial nucleophilic attack can become kinetically significant. rsc.org The ability of the solvent to act as a base or to facilitate proton transfer can change which step in the sequence is the slowest. scispace.com
Kinetics of Reactions Involving this compound and Related Compounds
Determination of Rate Constants
The kinetics of reactions involving dinitro-aromatic compounds are often studied to elucidate reaction mechanisms, and the determination of rate constants is a central part of these investigations. These studies typically employ spectrophotometric methods, where the formation of a colored product or intermediate is monitored over time at a specific wavelength. researchgate.net
For reactions conducted under pseudo-first-order conditions (where the concentration of one reactant, such as the amine, is in large excess), the observed rate constant (kobs) can be determined. researchgate.net The second-order rate constant (k2), which reflects the intrinsic reactivity of the two reacting species, is then typically obtained from the slope of a plot of kobs versus the concentration of the excess reactant. researchgate.net
Kinetic studies on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with amines like piperidine (B6355638) and morpholine (B109124) in methanol and benzene provide specific rate constants. researchgate.net The data shows that both the nucleophile's nature and the solvent have a profound impact on the reaction rate. For example, piperidine reacts faster than morpholine in both solvents, and the reactions are significantly faster in methanol than in benzene. researchgate.net This highlights the role of solvent polarity in stabilizing the transition state leading to the Meisenheimer complex.
Below is a table summarizing kinetic data for a related reaction, illustrating the influence of the nucleophile and solvent on the second-order rate constant.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Amines at 25°C
| Amine | Solvent | k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| Piperidine | Methanol | 1.15 |
| Morpholine | Methanol | 0.16 |
| Piperidine | Benzene | 0.043 |
| Morpholine | Benzene | 0.003 |
Data sourced from kinetic studies of related dinitrobenzoate compounds. researchgate.net
Equilibrium Studies of Reaction Products
In many reactions involving highly electron-deficient aromatic systems, the formation of intermediates is a reversible process, making equilibrium studies crucial for a complete understanding of the reaction profile. rsc.org Kinetic and equilibrium data were reported for the reversible reactions of 2,4,6-trinitrobenzyl chloride with aliphatic amines in DMSO. rsc.org
These studies show that multiple reversible processes can occur simultaneously, including nucleophilic attack at different positions on the aromatic ring. rsc.org For example, with n-butylamine, observable processes included attack at the 1- and 3-positions of the trinitrobenzyl chloride ring, as well as proton transfer from the side-chain. rsc.org The equilibrium between the reactants and the various isomeric σ-adducts (Meisenheimer complexes) can be quantified. For sterically hindered amines like piperidine, attack at certain positions may be disfavored, shifting the equilibrium. rsc.org
These equilibrium studies help to differentiate between kinetically and thermodynamically favored products. A product that forms quickly (kinetic control) may not be the most stable product (thermodynamic control), and over time, the reaction mixture may shift to favor the thermodynamically more stable adduct.
Stereoselective Synthesis and Chiral Induction
Enantioselective Preparation of Derivatives
While specific studies on the enantioselective synthesis of this compound are not prevalent, methodologies developed for structurally related compounds demonstrate the potential for chiral induction in its derivatives. The principles of stereoselective synthesis can be applied to create derivatives with specific three-dimensional arrangements, which is of particular interest in medicinal chemistry and materials science.
One common strategy for achieving enantioselectivity is through asymmetric catalysis. For example, the enantioselective synthesis of bio-relevant pyrazoline derivatives has been achieved using phase-transfer organocatalysis. nih.gov This method involves the addition of a hydrazine (B178648) to chalcones, followed by a transformation of the functional groups, to construct chiral molecules. nih.gov
Another approach involves stereoselective reductive amination, which has been used to prepare chiral amine derivatives from ketone precursors. nih.gov In the synthesis of 3-dehydroxynaltrexamine derivatives, an iminium ion intermediate is formed and then subjected to nucleophilic addition. nih.gov The use of a chiral starting material or a chiral reagent directs the formation of one stereoisomer over another. For instance, using dibenzylamine in a reductive amination process can lead to the stereoselective formation of a specific amine product. nih.gov These methods could conceivably be adapted to synthesize chiral derivatives of this compound by introducing a chiral center into the dibenzyl portion or by using a chiral auxiliary during the synthesis.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Meisenheimer Complex |
| 1,3,5-Trinitrobenzene |
| n-Butylamine |
| Benzylamine |
| 1-Halo-2,4-dinitrobenzene |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate |
| N-Isohexyl-p-anisidine |
| Piperidine |
| Morpholine |
| Dimethyl sulphoxide (DMSO) |
| 2,4,6-Trinitrobenzyl chloride |
| Pyrazoline |
Application of Chiral Reagents and Auxiliaries
The introduction of chirality into this compound would necessitate the presence of a stereogenic center. Since the parent molecule is achiral, a synthetic strategy would involve either modifying the dibenzylamino group or the benzoyl moiety to incorporate a chiral element, or performing a reaction that creates a chiral center with the help of a chiral auxiliary.
One hypothetical approach could involve the use of a chiral benzylamine derivative in the initial amide formation reaction. For instance, a chiral α-substituted benzylamine could be reacted with 3,5-dinitrobenzoyl chloride. However, this would result in a different final compound than this compound.
A more relevant, albeit still hypothetical, application of chiral auxiliaries would be in a reaction where the this compound molecule is assembled in a way that generates a new chiral center. For example, if a synthetic route involved a Michael addition or an aldol (B89426) reaction at a position that could be rendered prochiral, a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of the reaction. psu.edu
In a broader context, the 3,5-dinitrobenzoyl group itself is frequently used as a π-acidic derivatizing agent to facilitate the separation of enantiomers by high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs). researchgate.netirb.hr This highlights the importance of the 3,5-dinitrobenzoyl moiety in the field of chirality, albeit in an analytical rather than a synthetic context for the target molecule. For example, various N-(3,5-dinitrobenzoyl)amino acid derivatives are used as chiral selectors in CSPs. researchgate.net
While no direct research findings on the application of chiral reagents for the synthesis of this compound have been identified, the general toolbox of asymmetric synthesis offers a variety of methods that could be adapted for such a purpose if a specific chiral analogue were to be targeted. These methods often rely on the temporary incorporation of a chiral auxiliary to guide the formation of the desired stereoisomer. psu.edu
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N,N-dibenzyl-3,5-dinitrobenzamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
The ¹H and ¹³C NMR spectra offer initial, crucial information about the chemical environments of the hydrogen and carbon atoms, respectively. While specific experimental data for this compound is not widely published, expected chemical shifts can be reliably predicted by analyzing data from its constituent fragments and close structural analogues like 3,5-dinitrobenzamide (B1662146), N-benzylbenzamide, and N-benzyl-N-tert-butyl-3,5-dinitrobenzamide. chemicalbook.comchemicalbook.comrsc.orgchemicalbook.comnih.govresearchgate.net
¹H NMR: The proton spectrum is expected to show distinct signals for the dinitrobenzoyl and the benzyl (B1604629) groups. The aromatic protons of the 3,5-dinitrobenzoyl ring are highly deshielded due to the strong electron-withdrawing effect of the two nitro groups and the carbonyl group. This typically results in signals in the downfield region, around 8.5-9.5 ppm. chemicalbook.comchemicalbook.com The two protons at the 2 and 6 positions would appear as a doublet, and the proton at the 4 position as a triplet. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet around 4.5-5.0 ppm. chemicalbook.com The protons of the phenyl rings of the benzyl groups would resonate in the typical aromatic region of 7.2-7.5 ppm. chemicalbook.com
¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 164-170 ppm. The aromatic carbons of the dinitrobenzoyl ring would be significantly affected by the nitro groups, with the carbons bearing the nitro groups (C3/C5) appearing around 148 ppm and the ipso-carbon (C1) around 138-140 ppm. chemicalbook.com The benzylic carbons (CH₂) are predicted to be in the 50-55 ppm range. The carbons of the benzyl phenyl rings would show signals in the 127-137 ppm region. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comments |
| Dinitrobenzoyl Ring | |||
| H-2, H-6 | ~9.0 - 9.2 (d) | ~128 - 130 | Ortho to C=O and meta to NO₂ groups. |
| H-4 | ~8.8 - 9.0 (t) | ~122 - 124 | Para to C=O and ortho to two NO₂ groups. |
| C=O | - | ~164 - 167 | Typical tertiary amide carbonyl. |
| C-1 | - | ~138 - 140 | Ipso-carbon attached to the amide group. |
| C-2, C-6 | - | ~128 - 130 | Corresponds to H-2, H-6. |
| C-3, C-5 | - | ~148 - 150 | Carbons directly attached to NO₂ groups. chemicalbook.com |
| C-4 | - | ~122 - 124 | Corresponds to H-4. |
| Benzyl Groups | |||
| CH₂ | ~4.6 - 4.8 (s) | ~50 - 55 | Methylene protons adjacent to nitrogen. chemicalbook.com |
| Phenyl H (ortho, meta, para) | ~7.2 - 7.5 (m) | ~127 - 137 | Standard benzyl group aromatic region. rsc.org |
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the H-2/H-6 and H-4 protons on the dinitrobenzoyl ring. It would also show correlations among the ortho, meta, and para protons within the benzyl phenyl rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would unequivocally link the proton signals to their corresponding carbon signals, for instance, connecting the H-2/H-6 signal to the C-2/C-6 carbon signal, the benzylic CH₂ proton signal to the benzylic carbon signal, and each aromatic proton of the benzyl groups to its respective carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. columbia.edu Key expected correlations include:
The benzylic CH₂ protons showing a correlation to the amide carbonyl carbon (³JCH).
The benzylic CH₂ protons correlating to the ipso-carbon of their attached phenyl ring (²JCH).
The H-2/H-6 protons of the dinitrobenzoyl ring showing correlations to the amide carbonyl carbon (³JCH) and to carbons C-4 (³JCH) and C-1 (²JCH).
Tertiary amides, including this compound, exhibit restricted rotation around the amide C-N bond due to the partial double bond character arising from electron delocalization of the nitrogen lone pair onto the carbonyl group. cdnsciencepub.com This restricted rotation can make the two benzyl groups chemically non-equivalent, especially at low temperatures.
Dynamic NMR (DNMR) studies, involving recording NMR spectra at variable temperatures, can be used to investigate this rotational barrier. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the two benzyl groups might be observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single, averaged signal at the coalescence temperature. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing insight into the electronic and steric properties of the amide bond. cdnsciencepub.comslideshare.net
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitro and carbonyl groups. Based on data from 3,5-dinitrobenzamide and 3,5-dinitrobenzoic acid, the key vibrational bands can be predicted. chemicalbook.comnist.govresearchgate.netchegg.com
NO₂ Vibrations: Strong asymmetric and symmetric stretching vibrations for the nitro groups are expected around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. chegg.com
C=O Vibration: A strong amide I band (primarily C=O stretch) should appear in the region of 1640-1670 cm⁻¹.
Aromatic Vibrations: C-H stretching from the aromatic rings will be seen above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching of the amide and the nitro groups will appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information. semanticscholar.orgnsf.gov The symmetric stretch of the nitro groups (~1350 cm⁻¹) is typically a very strong band in the Raman spectrum of nitroaromatic compounds. aip.orgnih.gov The aromatic ring breathing modes would also be prominent.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | 2850 - 2960 | Medium-Weak |
| Amide C=O Stretch (Amide I) | 1640 - 1670 | 1640 - 1670 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1530 - 1560 | 1530 - 1560 | Very Strong (IR), Medium (Raman) |
| NO₂ Symmetric Stretch | 1340 - 1360 | 1340 - 1360 | Very Strong (IR & Raman) |
| Amide C-N Stretch | 1250 - 1350 | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.
The primary chromophore in this compound is the 3,5-dinitrobenzoyl system. The presence of the conjugated π-system of the benzene (B151609) ring, the carbonyl group, and the two nitro groups gives rise to characteristic electronic transitions. researchgate.netnist.gov
π→π* Transitions: These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For dinitrobenzene derivatives, these typically occur below 250 nm. nist.govresearchgate.net
n→π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl or nitro groups) to a π* antibonding orbital. The n→π* transition of the nitro group in nitrobenzene (B124822) is often observed as a broad, lower-intensity band at longer wavelengths, around 260-280 nm. cdnsciencepub.com The carbonyl n→π* transition may also be present, often overlapping with the aromatic bands.
The combination of these electron-withdrawing groups on the benzene ring results in a complex absorption profile. The main absorption band is expected to be broad and intense, located in the UV region. cdnsciencepub.com
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Chromophore |
| π→π | ~210 - 240 | High (>10,000) | Dinitrobenzoyl system |
| n→π | ~260 - 280 | Low-Medium (<2,000) | NO₂ and C=O groups |
Monitoring Reaction Progress
While specific details on monitoring the synthesis of this compound are not extensively documented in the provided search results, the synthesis of related benzamide (B126) derivatives is often monitored using techniques like thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product. Further characterization by spectroscopic methods at the end of the reaction confirms the successful synthesis.
Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. For a related compound, N-benzyl-N-tert-butyl-3,5-dinitrobenzamide, the computed exact mass is 357.13247072 Da. nih.gov This level of precision helps to unequivocally identify the compound and differentiate it from others with similar nominal masses.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. This powerful technique has been used to study various dinitrobenzamide derivatives, offering insights into their molecular conformation, as well as intramolecular and intermolecular interactions. researchgate.net
The conformation of dinitrobenzamide derivatives is influenced by the substituents on the amide nitrogen and the phenyl ring. For instance, in N-ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group and the benzene ring is 31.24 (14)°. nih.gov In another example, N-(3,5-dinitrobenzoyl)-L-leucine, two independent molecules with differing conformations are observed in the crystal structure. nih.gov The study of isomers of 3,5-dinitro-(4-acetylphenyl)aminobenzoyl (p-bromophenyl)amide also reveals different molecular geometries. researchgate.net
Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. In derivatives of N′-benzylidenebenzohydrazide, the stable conformations are governed by the strengths of intramolecular hydrogen bonds between a substituent on the benzoyl ring and the amide proton. rsc.org In some dithiocarbazate imine derivatives, an intramolecular N—H···O hydrogen bond leads to the formation of a stable ring structure. researchgate.net
Intermolecular interactions, particularly hydrogen bonds, are fundamental to the way molecules pack in the solid state, forming larger supramolecular assemblies. researchgate.net
In the crystal structure of N-ethyl-3,5-dinitrobenzamide, molecules are linked by N—H···O intermolecular hydrogen bonds to form one-dimensional chains. nih.gov Similarly, in N-(3,5-dinitrobenzoyl)-L-leucine, intermolecular N-H···O hydrogen bonds between the amide and carboxylic acid groups result in the formation of one-dimensional chains. nih.gov These chains can be further linked by other interactions to create two-dimensional networks. nih.gov The study of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) monohydrate also highlights the importance of N-H···O hydrogen bonds in forming primary supramolecular synthons. nih.gov
Below is a table summarizing key crystallographic data for a related dinitrobenzamide compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| N-ethyl-3,5-dinitrobenzamide | Triclinic | P-1 | 4.854(1) | 10.488(2) | 10.851(2) | 101.49(3) | 97.84(3) | 95.25(3) | nih.gov |
This table presents the unit cell dimensions for N-ethyl-3,5-dinitrobenzamide, providing a glimpse into the crystallographic parameters that define its solid-state structure.
Co-crystallization Studies
Co-crystallization is a technique used to form new crystalline solids with modified physicochemical properties. The 3,5-dinitrobenzoic acid moiety is a well-known building block in crystal engineering due to its ability to form robust hydrogen bonds and engage in π-π stacking. Multicomponent crystals of 3,5-dinitrobenzoic acid with various coformers have been extensively studied. acs.orgacs.org While specific co-crystallization studies on this compound are not reported, the general propensity of dinitrobenzamides to form co-crystals suggests this would be a fruitful area of investigation. Such studies could lead to the discovery of new solid forms with tailored properties.
Disorder Modeling in Crystal Structures
Disorder is a common phenomenon in crystallography where a molecule or a part of it occupies more than one position in the crystal lattice. For flexible molecules like this compound, with its rotatable benzyl groups, the likelihood of conformational disorder is high. In the crystal structure of a related compound, N,N′-dibenzyl-3,3′-dimethoxybenzidine, the methylene carbon atom of the benzyl group is disordered over two sites. nih.gov This indicates that the benzyl groups can adopt different orientations within the crystal, and this disorder needs to be modeled accurately during the refinement of the crystal structure to obtain a reliable molecular geometry and understanding of the packing. Suppression of such disorder has been observed in some benzamide crystals through fluorine substitution. acs.org
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. scispace.comresearchgate.netnih.govresearchgate.netcranfield.ac.uk This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.
For this compound, a Hirshfeld surface analysis would be expected to reveal the following:
H···H contacts: These are generally the most abundant contacts and would appear as a large, diffuse region on the 2D fingerprint plot, representing the interactions between the numerous hydrogen atoms of the benzyl and phenyl groups.
O···H/H···O contacts: These would appear as distinct "wings" on the fingerprint plot and correspond to the C-H···O hydrogen bonds between the hydrogen atoms and the oxygen atoms of the nitro groups. Red spots on the dnorm surface would indicate contacts that are shorter than the van der Waals radii, highlighting the strongest of these interactions.
C···C contacts: These are indicative of π-π stacking interactions and would be visible on the fingerprint plot, often as a characteristic shape. The shape index of the Hirshfeld surface can further elucidate the nature of these stacking interactions (e.g., parallel or offset).
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.comresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For N,N-dibenzyl-3,5-dinitrobenzamide, this would involve analyzing the rotational freedom around the C-N bonds of the amide group and the bonds connecting the benzyl (B1604629) groups to the nitrogen atom.
The structure consists of a central benzamide (B126) core substituted with two nitro groups at the 3 and 5 positions and two benzyl groups attached to the amide nitrogen. The planarity of the amide group, the orientation of the nitro groups relative to the central phenyl ring, and the spatial arrangement of the two bulky benzyl groups are key structural features. Conformational analysis would identify the lowest energy conformer, which is crucial for accurately predicting other properties. Based on studies of similar benzamides, the optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C=O (Amide) | ~1.24 | Bond Angle | O-C-N (Amide) | ~122 |
| Bond Length | C-N (Amide) | ~1.38 | Bond Angle | C-N-C (Benzyl) | ~118 |
| Bond Length | C-N (Nitro) | ~1.48 | Bond Angle | O-N-O (Nitro) | ~125 |
| Bond Length | N-O (Nitro) | ~1.23 | Dihedral Angle | C-C-N-O (Nitro) | ~180 (for coplanarity) |
Note: This data is illustrative, based on typical values for similar functional groups in related structures.
DFT calculations are highly effective in predicting various spectroscopic properties.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate the IR spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic frequencies would include the symmetric and asymmetric stretching of the NO₂ groups, typically found in the regions of 1370–1310 cm⁻¹ and 1560–1490 cm⁻¹, respectively. scielo.org.za Other significant peaks would correspond to the C=O stretch of the amide, aromatic C-H stretches (3100-3000 cm⁻¹), and C-N stretches. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. researchgate.net For this molecule, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic rings and n→π* transitions involving the nitro and carbonyl groups. Intramolecular charge transfer transitions are also anticipated.
Understanding the electronic structure is key to predicting a molecule's reactivity and kinetic stability.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-donating dibenzylamino moiety, while the LUMO would be centered on the electron-accepting 3,5-dinitrophenyl ring. A small HOMO-LUMO gap would suggest a high propensity for intramolecular charge transfer. researchgate.net
Natural Population Analysis (NPA): NPA is used to calculate the distribution of electronic charge on each atom. bhu.ac.in This analysis provides insight into the electrostatic potential and reactive sites. For this molecule, NPA would likely show significant negative charges on the oxygen atoms of the nitro groups and the carbonyl group, and a positive charge on the carbonyl carbon, making them sites for nucleophilic and electrophilic attack, respectively. The analysis helps in understanding charge distribution and the nature of chemical bonds. researchgate.net
The structure of this compound, featuring an electron-donating group (dibenzylamine) connected to a strong electron-accepting group (3,5-dinitrobenzoyl), makes it a prime candidate for intramolecular charge transfer (ICT). rsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to investigate ICT. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy E(2). researchgate.net For this compound, significant charge transfer interactions would be expected from the lone pair orbitals of the amide nitrogen to the antibonding π* orbitals of the dinitrophenyl ring and the carbonyl group. These delocalizations stabilize the molecule and are fundamental to its electronic properties.
Electron Transfer Pathways: The HOMO and LUMO distributions provide a clear picture of the primary electron transfer pathway upon photoexcitation. An electron would be promoted from the HOMO (on the donor part) to the LUMO (on the acceptor part), resulting in a charge-separated excited state. The study of such pathways is crucial for applications in materials science and photochemistry. nih.gov
Molecules with significant intramolecular charge transfer often exhibit large nonlinear optical (NLO) responses. Organic materials with high NLO activity are sought for applications in optoelectronics and photonics. rsc.org DFT calculations can predict NLO properties by computing the first-order hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response. The strong donor-acceptor character of this compound suggests that it could possess significant NLO properties. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation for this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the study of:
Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, revealing the flexibility of the benzyl groups and the dynamics of their rotation.
Solvent Effects: By including solvent molecules in the simulation box, one can study how the solvent influences the molecule's conformation and dynamic behavior.
Intermolecular Interactions: In a simulation of multiple molecules, MD can be used to understand the packing in the condensed phase and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.
Although no specific MD simulation studies on this compound are currently available in the literature, this technique holds the potential to provide a deeper understanding of its behavior in realistic environments.
Quantum Chemistry for Mechanistic Insights
For instance, DFT calculations can be employed to determine the optimized geometry, bond lengths, and bond angles of the molecule. nih.gov Such calculations would likely reveal a tetrahedral arrangement around the central carbon atom of the dibenzylamino group and the electronic effects of the two nitro groups on the benzamide ring. nih.gov The strong electron-withdrawing nature of the nitro groups significantly influences the electron distribution across the entire molecule. nih.gov
Furthermore, quantum chemical methods can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the compound. For this compound, the nitro groups are expected to lower the energy of the LUMO, making the compound a potential electrophile.
Mechanistic insights into potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro groups, can also be elucidated through quantum chemical modeling of reaction pathways and transition states.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or DNA. youtube.com These methods are crucial in drug discovery and development for identifying potential therapeutic targets and understanding binding mechanisms. nih.gov
For this compound, molecular docking studies could be performed to explore its potential interactions with various biological macromolecules. The unique structural features of the molecule, including the two nitro groups, the amide linkage, and the two benzyl groups, would govern its binding interactions.
Studies on other nitroaromatic amides have shown that the nitro group can form stable hydrogen bonds with amino acid residues like guanine (B1146940) in DNA. daneshyari.com The amide moiety also offers hydrogen bonding capabilities. daneshyari.com The bulky N,N-dibenzyl group would likely engage in hydrophobic or van der Waals interactions within a binding pocket.
In the context of potential anti-inflammatory activity, docking studies on similar nitro-substituted benzamides have investigated their interactions with enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Such studies help in understanding how the orientation and number of nitro groups can influence binding to the active site of an enzyme. researchgate.netnih.gov
Binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction between the ligand and its target. youtube.com For a series of N-[4-(Nitrophenoxy)phenyl]alkanamides, docking studies revealed their binding affinities with DNA, with the nitro group playing a key role in the interaction. daneshyari.com While specific data for this compound is unavailable, a hypothetical docking study could yield data similar to that of related compounds.
Table 1: Hypothetical Docking Data for this compound and Related Compounds
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | iNOS | -8.5 | ARG, TYR, VAL |
| Nitrobenzamide Derivative 5 | iNOS | -7.9 | Not Specified |
| Nitrobenzamide Derivative 6 | iNOS | -8.2 | Not Specified |
| N-[4-(Nitrophenoxy)phenyl]acetamide | DNA | -6.8 | Guanine |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for other compounds is based on published research on similar molecules.
Stereodynamic Studies and Barrier Calculations
Stereodynamic studies focus on the conformational changes and rotational barriers within a molecule. For this compound, two key areas of rotational dynamics are the N-CO amide bond and the rotation of the benzyl groups.
The rotation around the N-CO bond in amides is known to have a significant energy barrier due to the partial double bond character arising from resonance. msu.edu This can lead to the existence of distinct conformers that can be observed using techniques like dynamic NMR spectroscopy. mdpi.com For N,N-disubstituted amides, the steric bulk of the substituents on the nitrogen atom can further influence this rotational barrier. fiveable.me
Calculations of rotational energy barriers can be performed using computational methods like DFT. mdpi.com These calculations involve mapping the potential energy surface as a function of the dihedral angle of the bond being investigated.
Table 2: Typical Rotational Energy Barriers in Amides and Related Structures
| Bond | Compound Type | Typical Rotational Barrier (kcal/mol) |
| N-CO | Simple Amides (e.g., N-methylformamide) | > 18 |
| N-CO | N-Benzhydrylformamides | 20 - 23 |
| C-N (Aryl) | o-halogen-substituted N-benzhydrylformamides | up to 9.8 |
Source: Data compiled from various studies on amide and formamide (B127407) rotational barriers. msu.edumdpi.com
These computational and theoretical approaches provide a foundational understanding of the chemical nature of this compound. While experimental data remains essential, these in silico methods offer valuable predictions and insights that can guide future research and application of this compound.
Applications in Materials Science and Analytical Chemistry
Application in Modified Electrodes and Electrochemical Sensing
The presence of electroactive nitro groups makes dinitrobenzamide derivatives promising candidates for modifying electrode surfaces to create chemical sensors. These modified electrodes can offer enhanced sensitivity and selectivity for detecting various analytes.
Chemically modified carbon paste electrodes (CMCPEs) are widely used in electroanalysis due to their low cost, ease of fabrication, and renewable surfaces. nih.gov The modification of carbon-based electrodes, such as glassy carbon (GCE) or carbon paste electrodes (CPE), involves incorporating a modifier that imparts specific recognition or catalytic capabilities to the electrode. mdpi.comnih.gov In this context, dinitrobenzamide derivatives can be used as the active component in the fabrication of these sensors.
The development process typically involves mixing the dinitrobenzamide compound with graphite powder and a pasting liquid (like mineral oil) to form a homogenous paste, which is then packed into an electrode body. The performance of such an electrode depends on optimizing several experimental variables.
Table 1: Key Parameters for Optimization of Modified Electrodes
| Parameter | Description | Typical Range |
|---|---|---|
| Modifier Percentage | The weight percentage of the dinitrobenzamide derivative in the carbon paste. | 1-10% |
| pH of Supporting Electrolyte | The pH of the solution affects the electrochemical response of the analyte and the modifier. | 2-10 |
| Accumulation Potential | The potential applied to preconcentrate the analyte onto the electrode surface. | -1.2 V to 0.2 V |
| Accumulation Time | The duration for which the accumulation potential is applied. | 60-300 s |
The underlying principle of these sensors is the ability of the modifier, in this case, a dinitrobenzamide derivative, to interact with a target analyte, leading to a measurable electrochemical signal. nih.gov The electron-withdrawing nitro groups on the benzamide (B126) structure can facilitate interactions with various species, enhancing the preconcentration of analytes on the electrode surface and thereby improving detection limits. esisresearch.org
The electrochemical behavior of N,N-dibenzyl-3,5-dinitrobenzamide is dominated by the redox reactions of its two nitro groups (-NO₂). Aromatic nitro compounds are well-known to be electroactive, typically undergoing reduction in a series of steps. esisresearch.org
In protic media, the reduction of a nitro group is generally an irreversible process involving multiple electrons and protons to form a hydroxylamine (B1172632) derivative (-NHOH) and subsequently an amine derivative (-NH₂). nih.gov The process can be summarized by the following general reactions:
First Reduction Step (4e⁻, 4H⁺): R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
Second Reduction Step (2e⁻, 2H⁺): R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
In aprotic or mixed aqueous-organic media, the reduction can proceed via a one-electron transfer to form a stable nitro radical anion (R-NO₂⁻•). nih.gov This species can be further reduced at more negative potentials. The stability and reactivity of this radical anion are key to the electrochemical properties of the compound.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study these redox processes. esisresearch.org The voltammograms of dinitrobenzamide derivatives would be expected to show distinct reduction peaks corresponding to the nitro groups. The exact potential of these peaks is influenced by the molecular structure and the experimental conditions, such as the solvent and pH. The presence of two nitro groups in the 3,5-positions means they will influence each other electronically, potentially leading to two closely spaced or overlapping reduction waves.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules called ligands. Dinitrobenzamide derivatives, including this compound, possess functional groups that can act as ligands, enabling the construction of complex coordination polymers and supramolecular structures. nih.gov
This compound has several potential coordination sites for metal ions. The primary site is the carbonyl oxygen of the amide group. The oxygen atoms of the nitro groups can also participate in coordination, although they are generally weaker donors. This allows the molecule to act as a versatile ligand. mdpi.comrsc.org
The coordination ability of these ligands is influenced by several factors:
Donor Atoms: The presence of oxygen and nitrogen atoms allows for chelation and bridging between metal centers.
Electronic Effects: The electron-withdrawing nitro groups modify the electron density on the amide group, affecting its coordination strength.
These properties enable dinitrobenzamide derivatives to form stable complexes with a variety of transition metals, leading to the formation of discrete molecules or extended polymeric structures. nih.gov
Coordination polymers are extended structures formed by linking metal ions with organic ligands. The self-assembly of these structures is driven by the formation of coordinate bonds between the metal centers and the ligand's donor atoms. mdpi.com Research on related molecules like 3,5-dinitrobenzoic acid has shown that it readily forms coordination polymers with transition metals. nih.gov By analogy, this compound can act as a linker to create one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
Beyond direct metal-ligand coordination, supramolecular structures are formed and stabilized by weaker, non-covalent interactions. aceec.ac.in These interactions play a crucial role in organizing the coordination complexes into higher-order assemblies.
Table 2: Non-Covalent Interactions in Dinitrobenzamide Assemblies
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Occurs between the amide N-H (if present) and oxygen atoms of nitro or carbonyl groups of adjacent molecules. |
| π-π Stacking | Interactions between the electron-deficient dinitro-substituted aromatic rings. |
| C-H···O Interactions | Weak hydrogen bonds involving C-H groups and oxygen atoms. |
These varied interactions can lead to complex and diverse topologies, such as sheet-like structures or networks with channels and cavities. researchgate.netresearchgate.net
The choice of solvent is a critical factor in the synthesis of coordination polymers, profoundly influencing the final structure and topology of the self-assembled product. rsc.org The solvent can affect the solubility of the reactants, the coordination geometry of the metal ion, and can even be incorporated directly into the final crystal lattice. nih.gov
Studies on cobalt complexes of 3,5-dinitrobenzoic acid demonstrated that using different solvents (e.g., methanol (B129727) vs. a methanol/acetone mixture) resulted in coordination polymers with entirely different recognition patterns and crystal structures. nih.gov This solvent-dependent behavior arises from several factors:
Solvent Coordination: Solvent molecules can compete with the primary ligand for coordination sites on the metal ion, sometimes acting as temporary or permanent ligands.
Template Effects: Solvent molecules can occupy voids within the crystal lattice, directing the formation of specific framework topologies. researchgate.net
Polarity and H-bonding: The polarity and hydrogen-bonding capability of the solvent can influence the strength and nature of the non-covalent interactions that guide the self-assembly process. nih.gov
Therefore, by carefully selecting the solvent or solvent mixture, it is possible to control the dimensionality and architecture of the coordination complexes formed with dinitrobenzamide ligands.
Polymer Chemistry Applications
The potential utility of this compound in polymer chemistry could theoretically be explored in the synthesis of polymerization agents and its incorporation into polymer structures.
Synthesis of Polymerization Agents (e.g., RAFT Chain Transfer Agents)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. This process relies on a key component known as a chain transfer agent (CTA). While there is no specific literature describing the synthesis of a RAFT CTA from this compound, one could hypothetically design such an agent. The dinitrobenzoyl group could potentially influence the reactivity and stability of the CTA, a critical factor for controlling the polymerization process. Further research would be necessary to synthesize and evaluate the efficacy of such a theoretical RAFT agent.
Incorporation into Polymer Architectures
The incorporation of specific chemical moieties into polymer chains can impart unique properties to the resulting material. This compound possesses bulky benzyl (B1604629) groups and polar nitro groups. If integrated into a polymer backbone or as a pendant group, these features could influence the polymer's thermal stability, solubility, and mechanical properties. However, no studies have been found that demonstrate the successful incorporation of this compound into polymer architectures.
Analytical Chemistry Applications
In the realm of analytical chemistry, the unique structural features of this compound suggest potential, though currently unexplored, applications as a chiral solvating agent and a derivatization reagent.
Chiral Solvating Agents for Enantiomeric Resolution
Enantiomeric resolution, the separation of a racemic mixture into its individual enantiomers, is a critical process in many areas of chemistry. Chiral solvating agents (CSAs) are often employed for this purpose, forming transient diastereomeric complexes with the enantiomers of a racemic analyte, which can then be distinguished, typically by NMR spectroscopy. The this compound molecule contains potential sites for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for effective chiral recognition. However, there is no documented use of this compound as a chiral solvating agent for enantiomeric resolution. Its efficacy in this role would need to be experimentally determined.
Derivatization Reagents for Analytical Identification
Derivatization is a technique used in chromatography to convert an analyte into a product that is more easily detected or separated. A good derivatization reagent should react with the analyte of interest quickly and quantitatively. While the chemical structure of this compound does not immediately suggest a reactive functional group for common derivatization reactions, it could theoretically be modified to serve this purpose. For instance, functional groups could be introduced onto the benzyl or benzamide rings to allow for reaction with specific analytes. To date, no studies have reported the use of this compound as a derivatization reagent for analytical identification.
Structure Activity Relationship Sar Studies at the Molecular Level
Influence of N-Benzyl and Dinitrobenzamide Core Modifications on Molecular Interactions
The molecular architecture of N-benzyl 3,5-dinitrobenzamide (B1662146) derivatives is centered around two key components: the N-benzyl group and the 3,5-dinitrobenzamide core. Research has shown that these two moieties are critical for the compound's biological activity, and modifications to either part can significantly alter molecular interactions. nih.gov
Studies involving the synthesis and evaluation of various analogs have indicated that the 3,5-dinitrobenzamide core is a preferred scaffold over others, such as 3-nitro-5-(trifluoromethyl)benzamide (B6318349). nih.gov For instance, when the trifluoromethyl group in one compound was replaced with a second nitro group to form the 3,5-dinitrobenzamide analog, the activity, measured by the minimum inhibitory concentration (MIC), increased significantly. nih.gov This suggests that the electronic properties conferred by the two nitro groups are important for the molecule's function. nih.gov
Similarly, the N-benzyl group has been identified as a preferred substituent on the amide nitrogen. nih.govresearchgate.net Comparisons with compounds bearing N-phenoxyethyl or N-aminoethyl groups revealed that the N-benzyl substitution leads to superior activity. nih.gov Further research has indicated that an N-substituted benzyl (B1604629) group is generally favored over N-alkyl groups. researchgate.net Interestingly, while the N-benzyl group is important, N,N-disubstitution on the amide nitrogen, as seen in N,N-dibenzyl-3,5-dinitrobenzamide, has been observed to lower the biological activity in certain contexts when compared to its mono-benzyl counterparts. researchgate.net
Impact of Substituent Effects on Biological Target Binding
The nature and position of substituents on the N-benzyl ring play a profound role in modulating the biological activity of N-benzyl-3,5-dinitrobenzamide analogs. nih.gov These substituents can alter the electronic and steric properties of the molecule, which in turn affects how it binds to its biological target. nih.gov The goal of these modifications is often to enhance the potency and selectivity of the compound. nih.gov
In the context of antitubercular activity, a series of N-benzyl-3,5-dinitrobenzamides were synthesized with various substituents on the benzyl ring, and their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined. nih.gov The results demonstrate a clear structure-activity relationship where the nature of the substituent greatly influences activity. nih.gov For example, compounds with specific substitutions exhibited excellent in vitro activity, in some cases surpassing that of established drugs. nih.gov
The data below illustrates the effect of different substituents on the N-benzyl portion of the 3,5-dinitrobenzamide core.
| Compound ID | Substituent (Y) on N-benzyl ring | MIC against M. tuberculosis H37Rv (µg/mL) |
|---|---|---|
| D1 | None | 0.0625 |
| D5 | 4-trifluoromethoxy | 0.0625 |
| D6 | 4-fluoro | 0.0625 |
| D7 | 4-chloro | 0.0625 |
| D12 | 3-chloro | 0.0625 |
| C6 | 4-chloro (on a 3-nitro-5-(trifluoromethyl)benzamide core) | 0.0625 |
Data sourced from a study on N-benzyl 3,5-dinitrobenzamides as antitubercular agents. nih.gov
As shown in the table, several substituted N-benzyl 3,5-dinitrobenzamides (D5, D6, D7, D12) displayed potent activity, comparable to the unsubstituted parent compound (D1). nih.gov This indicates that certain electron-withdrawing groups at specific positions on the benzyl ring are well-tolerated and can maintain or enhance the interaction with the biological target. nih.gov
Molecular Scaffold Design Principles for Modulating Interactions
A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. mdpi.com The design of these scaffolds is a key principle in medicinal chemistry for creating new compounds with desired properties. An ideal scaffold should be synthetically accessible, chemically stable, and allow for the rational and systematic derivatization of attached groups. mdpi.com
The development of these compounds often starts from a known active molecule. For instance, some N-benzyl-3,5-dinitrobenzamides were designed through the thiazinone ring-opening of PBTZ169, a known antitubercular agent. nih.gov This strategy leverages the known pharmacophore of an existing drug class to design new scaffolds with potentially improved properties. nih.gov
Mechanistic Investigations of Molecular Interactions with Biochemical Targets
Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. For the N-benzyl-3,5-dinitrobenzamide class of compounds, mechanistic studies have focused on identifying their cellular target and the consequences of this interaction.
Research suggests that N-benzyl-3,5-dinitrobenzamide analogs exert their biological effect through the inhibition of a specific enzyme. researchgate.net It is proposed that these compounds share a mode of action with another class of nitroaromatic antitubercular agents, the benzothiazinones (BTZs), which are known to target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.net DprE1 is a critical enzyme in Mycobacterium tuberculosis. researchgate.net
The potency of these compounds as enzyme inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the chemical that prevents visible growth of a bacterium. nih.gov Several N-benzyl 3,5-dinitrobenzamides have demonstrated excellent inhibitory activity against drug-sensitive M. tuberculosis strains, with MIC values in the nanomolar to sub-micromolar range. nih.govrsc.org
| Compound ID | Core Structure | N-Benzyl Substituent | MIC (µg/mL) |
|---|---|---|---|
| D1 | 3,5-Dinitrobenzamide | None | 0.0625 |
| D5 | 3,5-Dinitrobenzamide | 4-trifluoromethoxy | 0.0625 |
| D6 | 3,5-Dinitrobenzamide | 4-fluoro | 0.0625 |
| D7 | 3,5-Dinitrobenzamide | 4-chloro | 0.0625 |
| D12 | 3,5-Dinitrobenzamide | 3-chloro | 0.0625 |
Data sourced from a study identifying potent DprE1-inhibiting compounds. nih.gov
The low MIC values of these compounds highlight their efficiency in inhibiting key enzymes within the pathogen. nih.gov
The inhibition of the DprE1 enzyme by N-benzyl-3,5-dinitrobenzamide analogs directly interferes with a crucial biochemical pathway in Mycobacterium tuberculosis: the synthesis of the cell wall. DprE1 is essential for the production of decaprenylphosphoryl-D-arabinose (DPA), a precursor required for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan. These are major components of the unique and complex mycobacterial cell wall.
By inhibiting DprE1, these compounds block the formation of DPA. This disruption halts the construction of the arabinan (B1173331) polymers, compromising the structural integrity of the cell wall. A faulty cell wall cannot protect the bacterium from its environment, ultimately leading to cell lysis and death. This specific interference with a vital molecular process, which is absent in mammals, makes DprE1 an attractive target for selective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
